![molecular formula C21H20N2O2S B2928704 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866348-80-3](/img/structure/B2928704.png)

9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Description

9-Ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a chromene ring fused to a pyrimidine core. This structure is substituted with an ethoxy group at position 9, an ethylsulfanyl (thioether) group at position 4, and a phenyl ring at position 2 (Figure 1).

Properties

IUPAC Name |

9-ethoxy-4-ethylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-3-24-17-12-8-11-15-13-16-20(25-18(15)17)22-19(23-21(16)26-4-2)14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIQJDPYBUDWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the chromeno[2,3-d]pyrimidine core.

Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced chromeno[2,3-d]pyrimidines, and various substituted derivatives.

Scientific Research Applications

9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Implications :

- Electron Density: Thieno[2,3-d]pyrimidines (with sulfur) exhibit higher electron density than furo or chromeno analogs, influencing receptor binding .

- Bioavailability: Chromeno derivatives, with their larger aromatic systems, may display reduced solubility compared to pyrrolo or furo analogs but improved membrane penetration due to ethylsulfanyl groups .

Substituent-Driven Activity Differences

- Ethylsulfanyl vs. Mercapto Groups : Unlike 2-mercaptopyrimidine derivatives (e.g., in steroid-condensed thiopyrimidines), the ethylsulfanyl group in the target compound reduces thiol-mediated toxicity while retaining sulfur’s pharmacokinetic benefits .

- Chlorophenyl vs. Phenyl Substituents: Derivatives like 8a–c () with chlorophenyl groups show enhanced antibacterial activity compared to non-halogenated analogs, suggesting halogenation improves target affinity .

Research Findings and Gaps

- Antimicrobial Potential: Pyrano[2,3-d]pyrimidines () and chromeno analogs () show overlapping antibacterial profiles, but the target compound’s specific activity remains unstudied .

- Antioxidant Activity: Chromeno[2,3-d]pyrimidines with hydrazinyl substituents () exhibit radical scavenging, suggesting the ethylsulfanyl group could modulate redox properties .

Biological Activity

The compound 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS No: 866348-80-3) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chromeno-pyrimidine scaffold, which is known for its potential in medicinal chemistry.

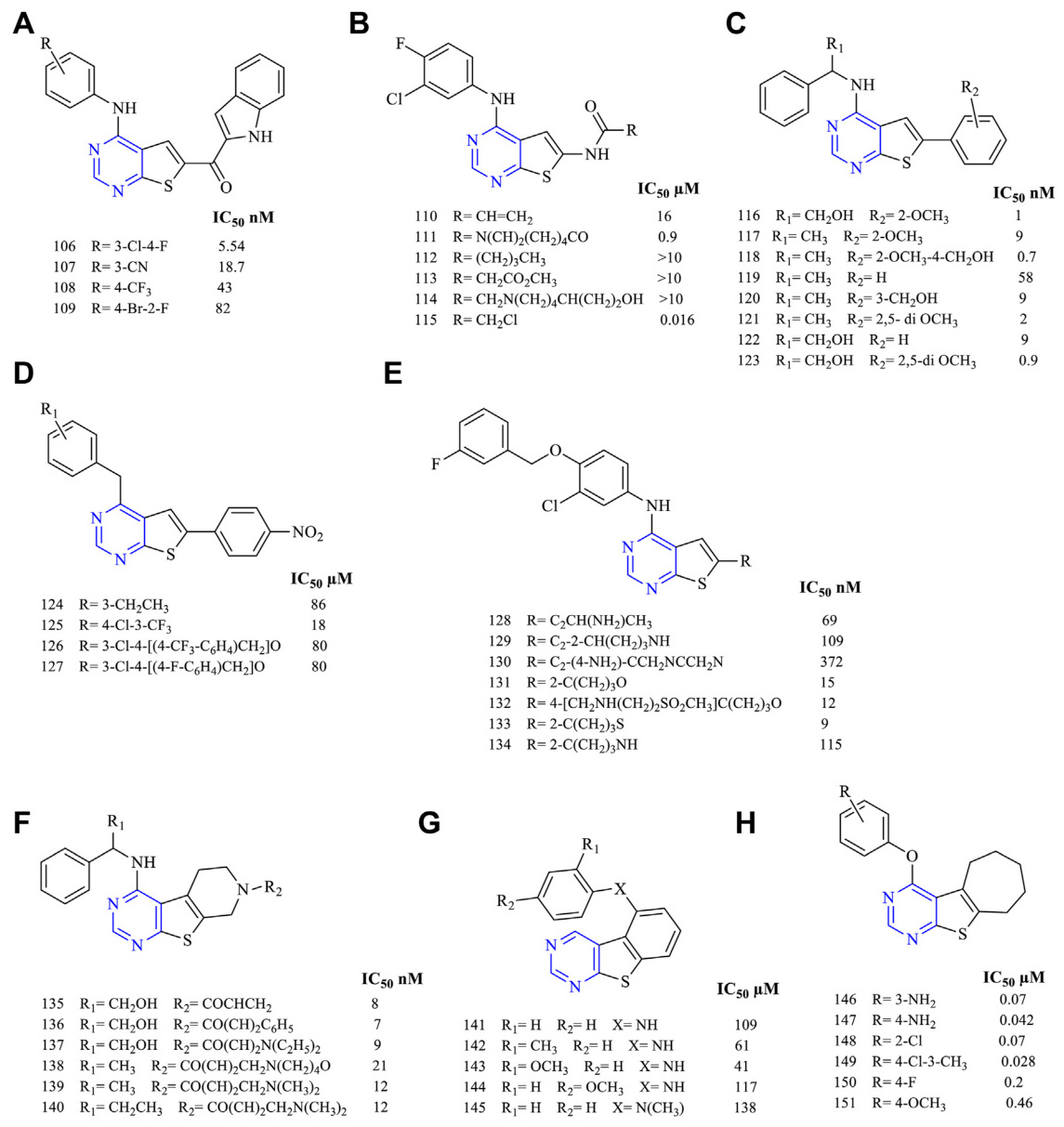

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the chromeno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of synthesized hybrids containing this scaffold against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound may possess similar properties .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study utilized the MTT assay to evaluate cell viability after treatment with the compound at different concentrations. The findings indicated that the compound exhibited dose-dependent cytotoxicity against specific cancer cell lines, with IC50 values suggesting effective anti-cancer potential .

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

- Tyrosinase Inhibition : Some derivatives demonstrate significant inhibition of tyrosinase activity, which is crucial for melanin synthesis. This property may be beneficial for skin-related applications .

Case Studies

- Anticancer Efficacy : A study conducted on B16F10 melanoma cells revealed that treatment with 9-ethoxy derivatives led to reduced cell viability and increased apoptotic markers compared to untreated controls. The results indicated a potential application in melanoma therapy .

- Anti-inflammatory Potential : Research has shown that compounds similar to 9-ethoxy derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokines in vitro .

Table 1: Biological Activities of 9-Ethoxy Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.